![molecular formula C17H12O2S B14590367 3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one CAS No. 61477-87-0](/img/structure/B14590367.png)
3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction involves the condensation of 2-hydroxybenzaldehyde with 5-phenylthiophene-2-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it can bind to bacterial proteins, disrupting their function and leading to cell death. In medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites, thereby blocking their activity .
類似化合物との比較
Similar Compounds
- Isonicotinic acid [1-(3-methoxy-2-hydroxyphenyl)methylidene]hydrazide
- Isonicotinic acid [1-(4-dimethylaminophenyl)methylidene]hydrazide
- 3-{[(2-Hydroxyphenyl)methylidene]amino}propane-1,2-diol
Uniqueness
3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one stands out due to its unique thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the development of organic electronic materials. Additionally, its structural features contribute to its potential as a versatile ligand in coordination chemistry .
特性
CAS番号 |
61477-87-0 |
|---|---|
分子式 |
C17H12O2S |
分子量 |
280.3 g/mol |
IUPAC名 |
3-[(2-hydroxyphenyl)methylidene]-5-phenylthiophen-2-one |
InChI |
InChI=1S/C17H12O2S/c18-15-9-5-4-8-13(15)10-14-11-16(20-17(14)19)12-6-2-1-3-7-12/h1-11,18H |
InChIキー |
KJYGVOYYOOVLDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3O)C(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



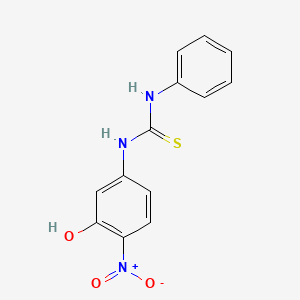
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
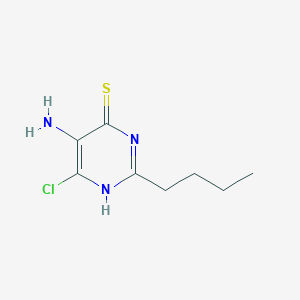
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
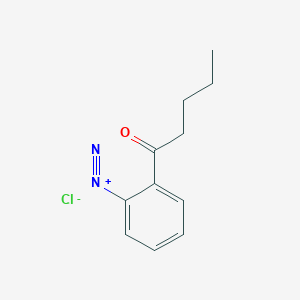
![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
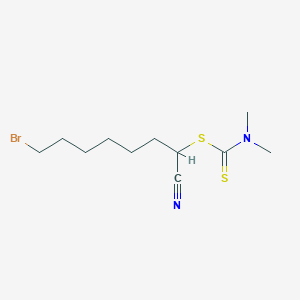
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
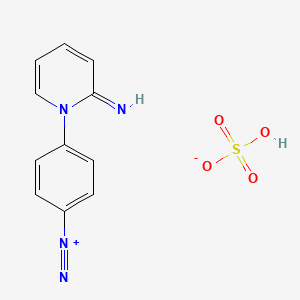
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
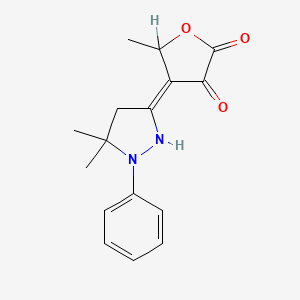
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
